2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c1-11-8-16(24-28-11)21-17(26)10-29-19-18-13(12(2)22-23-19)9-20-25(18)14-6-4-5-7-15(14)27-3/h4-9H,10H2,1-3H3,(H,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWYNILAAKZAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide represents a novel structural class of organic molecules with potential therapeutic applications. This article presents a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 399.5 g/mol. Its structure features a pyrazolo[3,4-d]pyridazine core, which is known for its biological significance in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 399.5 g/mol |
| Structural Features | Pyrazolo core, thioether, acetamide |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. Specifically, derivatives of pyrazolo[3,4-d]pyridazine have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression.
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT-116 | 15.0 |
These values indicate effective inhibition of cell growth, suggesting its potential as an anticancer agent.
The mechanism of action appears to involve the inhibition of CDK activity, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have indicated favorable interactions between the compound and the active sites of CDKs, supporting its role as a potential inhibitor.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its pharmacological properties. For example:
- Thioether Group : Enhances lipophilicity and may improve membrane permeability.
- Acetamide Moiety : Contributes to hydrogen bonding interactions with target proteins.
Research has shown that modifications to these functional groups can lead to increased potency and selectivity against cancer cell lines.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrazolo Derivatives : A study published in Journal of Medicinal Chemistry highlighted that pyrazolo derivatives with similar structures exhibited strong inhibitory effects on CDK2 and CDK9, leading to decreased proliferation in MCF-7 cells .
- Molecular Modeling Studies : In silico studies have demonstrated that structural modifications can enhance binding affinity to CDKs, suggesting pathways for drug design .
- Pharmacokinetic Analysis : Research on the pharmacokinetic properties indicates that compounds with similar structures show favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?
- The synthesis typically involves multi-step organic reactions. Critical steps include:
- Thioether formation : Reacting a pyrazolo[3,4-d]pyridazin-7-thiol derivative with an α-chloroacetamide intermediate under basic conditions (e.g., using K₂CO₃ in DMF) .
- Acylation : Introducing the 5-methylisoxazol-3-yl group via nucleophilic substitution or coupling reactions .
- Optimization : Catalysts like Pd(PPh₃)₄ for cross-coupling reactions or microwave-assisted synthesis to enhance efficiency .
- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction progress .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural elucidation :
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and connectivity .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- Purity assessment :
- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Elemental analysis to verify stoichiometry .
Q. What structural features influence its potential biological activity?
- Key moieties :
- The pyrazolo[3,4-d]pyridazine core enables π-π stacking with biological targets, while the thioacetamide linker enhances solubility and binding flexibility .
- The 2-methoxyphenyl and 5-methylisoxazole groups contribute to hydrophobic interactions and metabolic stability .
- Comparative analysis : Analogous compounds with pyrazolo-pyridazine scaffolds show anticancer and anti-inflammatory activities, suggesting similar potential .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
- Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity and reduce side reactions .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps enhance regioselectivity .
- Temperature control : Stepwise heating (e.g., 60°C → 100°C) prevents thermal degradation of sensitive groups .
- By-product analysis : Use LC-MS to identify impurities and adjust stoichiometry or reaction time .
Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological approaches :
- Orthogonal assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays to rule out false positives .
- Cell line specificity : Test across multiple cell lines (e.g., HeLa, MCF-7) to assess tissue-dependent effects .
- Proteomic profiling : Identify off-target interactions via kinase screening panels or thermal shift assays .
Q. What strategies are recommended for studying target binding interactions?
- Techniques :
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to receptors like COX-2 or EGFR .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites, guided by crystallographic data from similar compounds .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- In vitro models :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Caco-2 permeability : Assess intestinal absorption potential using monolayer transepithelial resistance (TEER) .
- In silico tools : Predict logP and CYP450 interactions using SwissADME or ADMETlab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
